1,3,5-Undecatriene
Overview
Description
1,3,5-Undecatriene is a polyunsaturated hydrocarbon with the formula C11H18, consisting of a chain of eleven carbon atoms and three double bonds at the 1st, 3rd, and 5th positions. This compound is of interest due to its occurrence in natural products and its use in perfumery, as well as its potential applications in organic synthesis and materials science .
Synthesis Analysis
The synthesis of 1,3,5-undecatriene has been achieved through various methods. One approach involves the Wittig reaction, thermal sigmatropic hydrogen shifts, partial reduction of triple bonds by zinc, or the use of organocopper reagents to prepare the four geometrical isomers of 1,3,5-undecatriene . Another method includes a highly diastereoselective palladium-catalyzed cross-coupling reaction, which has been used to prepare isomers with high stereoisomeric purity . Additionally, a novel synthesis route has been developed via sulfur dioxide extrusion from sulfolenes . A short and efficient synthesis from (1E)-1-chloro-1,3-butadiene has also been described, highlighting the versatility of synthetic approaches for this compound .
Molecular Structure Analysis
The molecular structure of compounds related to 1,3,5-undecatriene, such as bicyclo[3.3.3]undecane derivatives, has been studied using crystallography. These studies have provided insights into the conformation and molecular geometry of these compounds, which can be related to the strain and electronic properties of the undecatriene system .
Chemical Reactions Analysis
1,3,5-Undecatriene can undergo various chemical reactions due to the presence of its double bonds. The synthesis studies have shown that these compounds can be manipulated through cross-coupling reactions, reductions, and extrusions to achieve the desired isomers and stereochemistry . The reactivity of these compounds can be further explored in the context of polymerization and the formation of complex molecular architectures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,3,5-undecatriene are not detailed in the provided papers, the general properties can be inferred from its molecular structure. As a polyunsaturated hydrocarbon, it is likely to be a colorless liquid at room temperature with a characteristic odor, which is appreciated in perfumery . Its reactivity is influenced by the position and configuration of the double bonds, which also affect its stereochemistry and potential applications in synthesis .
Scientific Research Applications
Synthesis and Configurational Assignment : The geometrical isomers of 1,3,5-undecatriene were prepared using various methods including Wittig reaction, thermal sigmatropic hydrogen shifts, partial reduction of triple bonds by zinc, and organocopper reagents. Their thermal behavior and products were characterized (Näf et al., 1975).
Palladium-Catalyzed Syntheses : A study focused on highly stereo- and regioselective palladium-catalyzed syntheses of various isomers of 1,3,5-undecatriene. These compounds, found in essential oils and seaweeds, are valued for their odors in perfumery (Andreini et al., 1987).
Stereoselective Synthesis from Sulfolenes : The stereoselective synthesis of 1,3,5-undecatriene isomers, isolated from essential oils, was achieved from sulfolenes generated by a retro-Diels-Alder reaction (Bloch et al., 1985).
Efficient Synthesis Using Pd/Cu-Catalyzed Coupling : An efficient synthesis method using Pd/Cu-catalyzed coupling reaction of 1-chloro-1,3-butadiene with 1-alkynes followed by zinc reduction was developed (Huynh et al., 1994).
Occurrence in Fruits and Vegetables : Isomers of 1,3,5-undecatriene were isolated from edible parts of various fruits and vegetables, suggesting a potential role in food flavors (Berger et al., 1985).
Synthesis of Insect Pheromones : The compound has been synthesized as part of the process in creating insect pheromones, highlighting its relevance in entomology (Hayashi et al., 1983).
Catalytic Iron-Mediated Ene Carbocyclizations : The compound was used in catalytic iron-mediated ene carbocyclizations for the stereoselective preparation of N-acylpiperidines (Takacs & Takacs, 1990).
Activation Parameters in Diels-Alder Reactions : The activation parameters for its intramolecular Diels−Alder reactions were measured and compared to predictions from quantum and molecular mechanics methods (Diedrich et al., 1997).
properties
IUPAC Name |
(3E,5E)-undeca-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDKNVOSLONRS-JEGFTUTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016209 | |
Record name | (E,E)-1,3,5-Undecatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma | |
Record name | 1,3,5-Undecatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
Record name | 1,3,5-Undecatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.788-0.796 | |
Record name | 1,3,5-Undecatriene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,3,5-Undecatriene | |
CAS RN |
19883-29-5, 16356-11-9 | |
Record name | (3E,5E)-1,3,5-Undecatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19883-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Undecatriene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016356119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Undecatriene, (3E,5E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019883295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Undecatriene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E,E)-1,3,5-Undecatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undeca-1,3,5-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E,E)-undeca-1,3,5-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-UNDECATRIENE, (3E,5E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN72213GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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